molecular formula C8H12 B3190797 1,2,4-trimethylcyclopenta-1,3-diene CAS No. 4784-94-5

1,2,4-trimethylcyclopenta-1,3-diene

Cat. No.: B3190797
CAS No.: 4784-94-5
M. Wt: 108.18 g/mol
InChI Key: VUUBHKAISCUGQO-UHFFFAOYSA-N
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Description

1,2,4-Trimethylcyclopenta-1,3-diene (CAS 4784-94-5) is a volatile organic compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol . This substituted cyclopentadiene serves as a valuable building block in advanced research and development, particularly in the fields of materials science and polymer chemistry. Its primary research value lies in its role as a diene component in cycloaddition reactions, such as the Diels-Alder reaction, which is a fundamental method for constructing complex six-membered ring systems . Furthermore, cyclopentadiene derivatives are investigated for their interactions with carbon allotropes, including graphene and carbon nanotubes . Theoretical studies based on Density Functional Theory (DFT) indicate that cyclopentadienes can exhibit favorable supramolecular interactions and adsorption energies on graphene surfaces, making them candidates for surface modification strategies to tailor the properties of nanofillers in polymer composites . This application is particularly relevant for developing reinforced elastomeric composites for specialized industrial applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

CAS No.

4784-94-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,2,4-trimethylcyclopenta-1,3-diene

InChI

InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h4H,5H2,1-3H3

InChI Key

VUUBHKAISCUGQO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C1)C)C

Canonical SMILES

CC1=CC(=C(C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base. Another method includes the Diels-Alder reaction of 1,3-butadiene with methyl-substituted dienophiles, followed by dehydrogenation to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and methylating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₂
  • Molecular Weight : 108.181 g/mol
  • Structure : The compound features a cyclopentadiene core with three methyl groups at the 1, 2, and 4 positions, contributing to its unique reactivity and stability.

Synthesis and Reactivity

1,2,4-trimethylcyclopenta-1,3-diene can be synthesized through various methods, including the Diels-Alder reaction and other cycloaddition processes. Its reactivity is primarily attributed to the presence of conjugated double bonds, making it a valuable precursor in organic synthesis.

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • This compound is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various reactions such as cycloadditions and rearrangements.
    • For example, it has been used in the synthesis of bidentate ligands through reactions with phosphines, which are crucial in coordination chemistry .
  • Catalytic Applications :
    • The compound has been studied for its role in catalysis. It can act as a ligand in metal-catalyzed reactions, enhancing selectivity and yield.
    • Research indicates that derivatives of this compound can facilitate reactions involving carbonyl compounds and alkenes .
  • Nazarov Cyclization :
    • The Nazarov cyclization is a key application where this compound serves as an intermediate to produce cyclopentenones. This reaction is significant for creating complex cyclic structures from simpler precursors .

Case Study 1: Synthesis of Bidentate Ligands

In a study by Broussier et al., 1,5-bis(diphenylphosphino)-2,3,4-trimethylcyclopenta-1,3-diene was synthesized from butanone and chlorodiphenylphosphine. The resulting ligand showed promising properties for metal coordination chemistry . This demonstrates the utility of this compound in producing functional ligands for catalytic applications.

Case Study 2: Nazarov Reaction Mechanism

Motoyoshiya et al. investigated the Nazarov reactions of trisubstituted α,α'-dienones involving this compound. Their findings revealed that these reactions could lead to the formation of stable carbocations via Wagner-Meerwein shifts, showcasing the compound's role in generating valuable cyclic products .

Potential Industrial Applications

The unique structure and reactivity of this compound suggest potential applications in:

  • Pharmaceuticals : As an intermediate in drug synthesis.
  • Material Science : In developing new polymers or materials with specific properties.
  • Agricultural Chemicals : As a precursor for agrochemical formulations.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. Its methyl groups influence the reactivity and selectivity of these reactions. In biological systems, it may interact with enzymes and receptors, although specific pathways are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Molecular and Structural Comparisons

The table below summarizes key structural and molecular data for 1,2,4-trimethylcyclopenta-1,3-diene and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound Not specified C₈H₁₂ ~108.18* 1, 2, 4 Conjugated diene, sigmatropic reactivity
3-Ethyl-1-methylcyclopenta-1,3-diene 25148-01-0 C₈H₁₂ 108.18 1, 3 (ethyl at 3) Ethyl group increases steric bulk
1,2,3,4-Tetramethylcyclopenta-1,3-diene 4249-10-9 C₉H₁₄ 122.21 1, 2, 3, 4 Enhanced steric hindrance
1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid 5394-83-2 C₁₀H₁₄O₄ 198.22 1, 2, 2 (carboxylic) Saturated ring, non-diene derivative

*Estimated based on analogous structures.

Reactivity and Functional Differences

  • Electronic Effects : The conjugated diene system in this compound facilitates π-orbital interactions, enhancing its utility in Diels-Alder reactions and as a ligand in metal complexes. In contrast, the saturated cyclopentane derivative (1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) lacks this conjugation, rendering it inert in cycloadditions .
  • Substituent Dynamics: The 1,2,4-trimethyl isomer undergoes sigmatropic shifts under certain conditions, as observed in phosphino-substituted analogs, where 1,2-diphenylphosphino groups migrate to 1,3-positions . This dynamic behavior is absent in the ethyl-substituted derivative (3-ethyl-1-methylcyclopenta-1,3-diene), where the bulkier ethyl group stabilizes the structure .

Research Findings and Key Insights

  • Sigmatropic Rearrangements: Studies on phosphino-substituted analogs reveal that methyl positioning (1,2,4 vs. 1,3,5) dictates the likelihood of sigmatropic shifts, with 1,2,4-trimethyl derivatives favoring migration to stabilize electron density .
  • Thermal Stability : Tetramethylcyclopentadienes exhibit higher thermal stability than trimethyl derivatives, attributed to increased steric protection of the diene system .
  • Comparative Solubility: Ethyl-substituted derivatives (e.g., 3-ethyl-1-methylcyclopenta-1,3-diene) show improved solubility in nonpolar solvents compared to methyl-rich analogs, highlighting the role of alkyl chain length in physicochemical properties .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 1,2,4-trimethylcyclopenta-1,3-diene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of substituted cyclopentadienes often involves cyclization of alkynes or dehydrogenation of cyclopentanes. For 1,2,4-trimethyl derivatives, a metal-free approach using diazo compounds and furans via cyclopropanation/rearrangement sequences has shown promise, achieving regioselectivity without transition-metal catalysts . Key variables include solvent polarity, temperature (optimized between 60–80°C), and stoichiometric control of diazo precursors. Yield improvements (up to 89%) are achieved by avoiding protic solvents, which reduce side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational tools:

  • NMR : 1H^1H and 13C^13C NMR identify methyl group positions and diene conjugation.
  • UV-Vis : Assess π→π* transitions (λmax ~250–280 nm) to evaluate electronic delocalization.
  • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity) .
  • Mass Spectrometry : Confirm molecular weight (136.23 g/mol) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or polymerization.
  • Ventilation : Use fume hoods to avoid inhalation; vapor pressure is ~2.5 kPa at 25°C.
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Fire Safety : Use CO2 or dry chemical extinguishers (avoid water due to flammability) .

Advanced Research Questions

Q. What factors govern the diastereoselectivity of Diels-Alder reactions with this compound?

  • Methodological Answer :

  • Diene Geometry : (E)-1,3-dienes exhibit >20:1 diastereoselectivity with maleimides due to planar transition states. (Z)-isomers require Pd(II)-catalyzed isomerization to (E)-forms for productive cycloadditions .
  • Steric Effects : Methyl groups at C1, C2, and C4 hinder endo transition states, favoring exo products.
  • Solvent : Low-polarity solvents (e.g., toluene) enhance selectivity by reducing charge separation.

Q. How does methyl substitution affect photodimerization efficiency under UV irradiation?

  • Methodological Answer :

  • Substitution Pattern : Increased methyl groups reduce ring strain, stabilizing triplet states. 1,3-Cyclohexadiene derivatives achieve 93% dimerization yield at 365 nm, while substituted cyclopentadienes show lower yields due to steric hindrance .
  • Triplet Lifetime : Planar T1 states (lifetimes ~10<sup>−6</sup> s) enhance intersystem crossing.
  • Experimental Table :
Substrateλ (nm)Yield (%)Triplet Lifetime (s)
1,3-Cyclohexadiene365931.2×10<sup>−6</sup>
1,2,4-Trimethyl365680.8×10<sup>−6</sup>

Q. What catalytic mechanisms enable C-H functionalization of this compound?

  • Methodological Answer :

  • Carboxylate-Assisted C-H Activation : Pd(II)/Ru(II) catalysts with acetate cocatalysts undergo concerted metalation-deprotonation (CMD) to form metallacycles. Methyl groups direct ortho-functionalization via steric and electronic effects .
  • Kinetic Isotope Effect (KIE) : KIE >3 indicates rate-limiting C-H cleavage.
  • Case Study : Direct arylation with Ar–Br substrates achieves 75% yield using Pd(OAc)2/Ag2CO3 in DMF at 120°C.

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes disagree on the stability of this compound?

  • Methodological Answer :

  • Thermodynamic vs. Kinetic Stability : DFT may predict lower strain energy than observed experimentally due to solvent effects or unaccounted transition states (e.g., dimerization barriers).
  • Experimental Artifacts : Trace O2 or moisture accelerates decomposition, skewing stability measurements. Use rigorous degassing and anhydrous conditions for alignment .

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